molecular formula C16H24N2O2 B13273996 Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

Cat. No.: B13273996
M. Wt: 276.37 g/mol
InChI Key: KWHKHWJZBFDYKB-UHFFFAOYSA-N
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Description

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate (CAS 1000561-64-7) is a functionalized piperidine derivative of significant interest in medicinal chemistry, particularly in the search for novel therapeutic agents for complex neurodegenerative conditions. Piperidine rings are a common and versatile scaffold in the design of ligands for central nervous system targets . Its molecular structure, which incorporates both a benzyl carboxylate group and a flexible 3-aminopropyl side chain, makes it a valuable synthetic intermediate or precursor for the development of potential multitarget-directed ligands . Current research in Alzheimer's disease (AD) is increasingly focused on multitarget strategies to address the disease's multifaceted symptomatology, which includes cognitive decline and prevalent neuropsychiatric symptoms like depression . A key therapeutic approach involves designing single molecules capable of simultaneously enhancing cholinergic tone, by inhibiting acetylcholinesterase (AChE), and modulating serotonergic signaling, by targeting the serotonin transporter (SERT) . Compounds featuring the N-benzylpiperidine motif, which is present in this molecule, have demonstrated critical binding interactions with the catalytic anionic site of AChE, as evidenced by established AChE inhibitors like donepezil . The 3-aminopropyl side chain offers a strategic point for further structural diversification, allowing researchers to optimize binding affinity and selectivity toward these key biological targets . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical as a building block to synthesize and evaluate novel compounds with potential polypharmacological profiles for addressing cognitive deficits and neuropsychiatric symptoms in AD .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,17H2

InChI Key

KWHKHWJZBFDYKB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic substitution:

  • Use of 3-bromo- or 3-chloropropyl derivatives reacting with the nitrogen of the piperidine ring.
  • The halogenated chain is introduced via SN2 reaction under controlled conditions.

Reductive amination:

  • Condensation of aldehyde or ketone intermediates with ammonia or primary amines, followed by reduction.

Use of azide intermediates:

  • Synthesis of azide derivatives (e.g., via azidation of halogenated intermediates ) followed by reduction to amines.

Reagents & Conditions:

Approach Reagents Conditions Reference/Notes
SN2 alkylation 3-bromopropylamine hydrobromide or 3-chloropropyl halide Reflux in acetonitrile with base Patent CN103865964A describes similar alkylation methods
Azide reduction Sodium azide, followed by catalytic hydrogenation Mild conditions, catalytic Pd/C Common method for azide-to-amino conversion

Final Deprotection and Purification

  • If the amino group is protected as an azide, reduction (hydrogenation or Staudinger reaction) yields the free amine.
  • The benzyl carbamate can be cleaved under hydrogenation conditions if free amine is desired, but often the protected form is maintained.

Purification:

  • Column chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexanes).
  • Recrystallization from appropriate solvents for high purity.

Representative Data and Yields

Step Typical Yield Conditions Reference/Notes
Alkylation 70-85% Reflux in acetonitrile with K2CO3 Patent CN102442937A
Azidation >98% NaN3 in DMF at 80°C Literature reports
Reduction to amine >95% Catalytic hydrogenation Standard procedure

Environmental and Cost Considerations

  • Recent advances focus on minimizing organic solvents and waste.
  • Use of catalytic hydrogenation and recyclable reagents enhances sustainability.
  • Patent CN102442937A emphasizes process simplification, reducing organic solvents, and improving yields.

Summary of Key Reaction Parameters

Parameter Value Source/Reference
Solvent Acetonitrile, DMF
Base Potassium carbonate, sodium hydride
Temperature 0°C to reflux (80-120°C)
Reaction Time 4-24 hours

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Substituent Position: The placement of functional groups (e.g., 2 vs. 4 on the piperidine ring) influences molecular conformation. For example, the 3-aminopropyl group at position 2 in the target compound may enhance steric accessibility for nucleophilic reactions compared to position 4 derivatives like benzyl 4-aminopiperidine-1-carboxylate .
  • Functional Groups: The primary amine in the target compound enables covalent bonding or salt formation, making it useful in prodrug design. Aromatic substituents (e.g., indole in compound 70) introduce π-π stacking capabilities, critical for enzyme inhibition (e.g., MAGL/FAH targets in neurological disorders) .

Biological Activity

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H22_{22}N2_{2}O\ and a molecular weight of approximately 276.38 g/mol. The compound consists of a piperidine ring, a benzyl group, and an aminopropyl substituent, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Piperidine derivatives often exhibit effects on various receptors, including:

  • Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.
  • Dopamine Receptors : Interactions with dopaminergic systems may have implications for treating conditions like schizophrenia and Parkinson's disease.

Biological Activities

Research indicates that this compound may possess several pharmacological properties:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Benzyl 3-aminopiperidine-1-carboxylateC14_{14}H19_{19}N2_{2}OLacks the propyl chain; different biological activity potential
Benzyl 4-(3-aminopropyl)piperidine-1-carboxylateC15_{15}H22_{22}N2_{2}ODifferent position of the amino propyl group may influence receptor binding
(S)-Benzyl 3-amino-pyrrolidine hydrochlorideC12_{12}H16_{16}ClN\Contains a pyrrolidine ring; affects pharmacological properties

This table highlights how structural variations can lead to significant differences in biological activity.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

  • Antiproliferative Activity : Research on similar piperidine derivatives has demonstrated notable antiproliferative effects against various cancer cell lines, with IC50_{50} values indicating effective concentrations for inhibiting cell growth .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of piperidine derivatives suggest that modifications in structure can enhance bioavailability and therapeutic efficacy .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of piperidine derivatives to target receptors, providing a framework for future experimental validation .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including amine protection, coupling, and deprotection. A general approach adapted from related piperidine derivatives (e.g., ) includes:

Amine Protection : Use a benzyloxycarbonyl (Cbz) group to protect the piperidine nitrogen.

Alkylation : Introduce the 3-aminopropyl side chain via nucleophilic substitution or reductive amination.

Deprotection : Remove the Cbz group under catalytic hydrogenation or acidic conditions.

StepReagents/ConditionsYieldReference Protocol
ProtectionBenzyl chloroformate, base (e.g., NaHCO₃)~85%Adapted from
Alkylation3-Bromopropylamine, DMF, 60°C~70%Analogous to
DeprotectionH₂/Pd-C, ethanol~90%Similar to

Key Considerations : Optimize solvent polarity and temperature to minimize side reactions. Monitor intermediates via TLC or HPLC .

Q. How should researchers handle safety concerns given limited toxicological data?

Methodological Answer: While Safety Data Sheets (SDS) for similar compounds report "no known hazards" ( ), conflicting data exists ( ). Recommended precautions:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and goggles ().
  • Ventilation : Use fume hoods to avoid vapor inhalation ().
  • Waste Disposal : Treat as hazardous waste via licensed contractors ().
  • Emergency Protocols : Flush eyes/skin with water for 15+ minutes ().

Contradiction Resolution : Conduct acute toxicity assays (e.g., LD50 in rodents) and in vitro cytotoxicity screens to fill data gaps .

Q. What analytical techniques are critical for structural validation?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR : Compare ¹H/¹³C spectra with literature (e.g., reports δ 7.40–7.30 ppm for aromatic protons).
  • Mass Spectrometry : Confirm molecular weight (276.38 g/mol) via HRMS (e.g., : m/z 276.1594 [M+H]⁺).
  • X-ray Crystallography : Resolve stereochemistry (if crystalline; see for analogous structures).

Data Interpretation Tip : Use software like MestReNova or Gaussian for spectral simulation to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer: Contradictions in spectral peaks (e.g., NMR shifts) may arise from solvent effects or impurities. Strategies:

Repetition : Acquire spectra in multiple solvents (CDCl₃, DMSO-d6).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations ().

Computational Validation : Compare experimental data with DFT-simulated spectra (e.g., Gaussian 09).

Example : ’s ¹H NMR (δ 1.36–1.26 ppm for piperidine protons) aligns with simulated data for analogous compounds .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer: To achieve >95% enantiomeric excess (ee):

  • Chiral Catalysts : Use Jacobsen’s catalyst or BINOL-derived ligands for stereoselective alkylation ().
  • Reaction Conditions : Lower temperatures (−20°C) slow racemization ().
  • Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy ().

Case Study : achieved 94% yield and high ee via optimized flow chemistry conditions .

Q. How can researchers investigate structure-activity relationships (SAR) for therapeutic potential?

Methodological Answer:

Analog Synthesis : Modify the aminopropyl chain or benzyl group ().

In Vitro Assays : Test binding affinity to targets (e.g., GPCRs, kinases) via fluorescence polarization.

Computational Docking : Use AutoDock Vina to predict binding modes ().

DerivativeModificationBiological Activity
Fluorinated analog ()F-substitution at C3Enhanced receptor selectivity
Cyclopropyl variant ()Cyclopropane ringImproved metabolic stability

Future Directions : Combine SAR with pharmacokinetic studies (e.g., microsomal stability assays) .

Q. What methodologies address stability challenges under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • Analytical Monitoring : Track decomposition via HPLC-MS ().
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage ().

Key Finding : Piperidine derivatives degrade via hydrolysis of the ester group; pH 7.4 buffers accelerate this process .

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